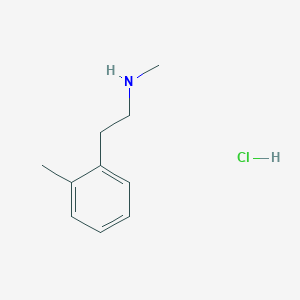
N-methyl-2-o-tolylethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-o-tolylethanamine hydrochloride, also known as methylenedioxymethamphetamine (MDMA) or Ecstasy, is a synthetic drug that is commonly used for recreational purposes. It has a molecular formula of C10H16ClN and a molecular weight of 185.7 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Applications De Recherche Scientifique
Glutamatergic Drugs in Schizophrenia Treatment
- Research Application : Glutamatergic treatments, specifically targeting the N-methyl-D-aspartate (NMDA)-type glutamate receptor, show promise for improving persistent negative symptoms of schizophrenia. Studies have indicated significant beneficial effects on these symptoms when compounds like glycine, D-serine, and D-alanine are used alongside antipsychotic medications (Javitt, 2006).
Toxicology and Environmental Impact of Chemicals
- Research Application : The environmental impact and toxicology of chemical compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are crucial areas of research. Scientometric reviews provide insights into global trends, focusing on toxicology, mutagenicity, and the potential for resistance or tolerance in non-target species (Zuanazzi et al., 2020).
Nitrosamine and Its Precursors in Water
- Research Application : The study of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater highlights the importance of understanding and controlling the formation of harmful compounds during water treatment processes. Advanced treatment methods, such as UV photolysis, offer efficient technologies for mitigating these contaminants (Sgroi et al., 2018).
Mécanisme D'action
Target of Action
N-methyl-2-(2-methylphenyl)ethanamine Hydrochloride primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .
Mode of Action
As an agonist of TAAR1, N-methyl-2-(2-methylphenyl)ethanamine Hydrochloride binds to this receptor and activates it . This activation triggers a series of intracellular events, leading to changes in the activity of neurons .
Biochemical Pathways
The activation of TAAR1 by N-methyl-2-(2-methylphenyl)ethanamine Hydrochloride affects several biochemical pathways. These include the modulation of dopamine, serotonin, and norepinephrine neurotransmission . The compound’s action on these pathways can have downstream effects on mood, cognition, and behavior .
Result of Action
The molecular and cellular effects of N-methyl-2-(2-methylphenyl)ethanamine Hydrochloride’s action are largely dependent on its interaction with TAAR1. By activating this receptor, the compound can modulate neurotransmission in the brain, potentially influencing various neurological and psychological processes .
Propriétés
IUPAC Name |
N-methyl-2-(2-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9-5-3-4-6-10(9)7-8-11-2;/h3-6,11H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUXXZGXONVJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)

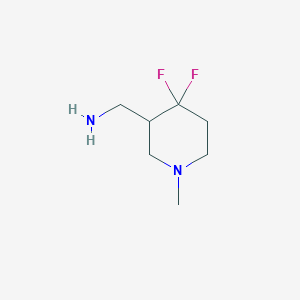
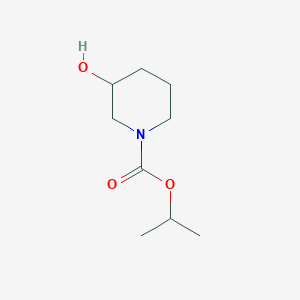

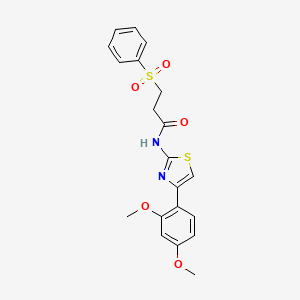
![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)
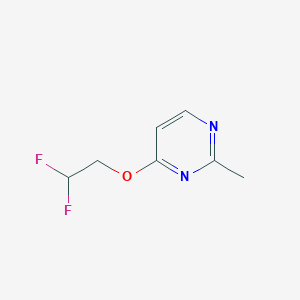
![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

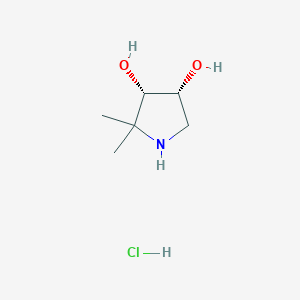
![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)
![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)
![5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2527387.png)